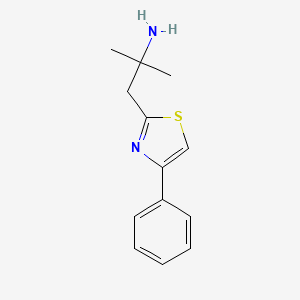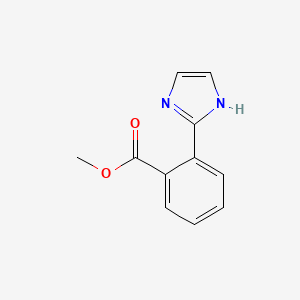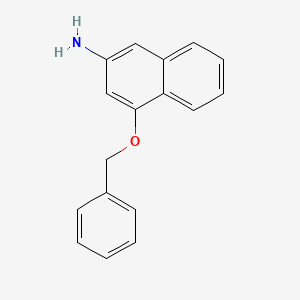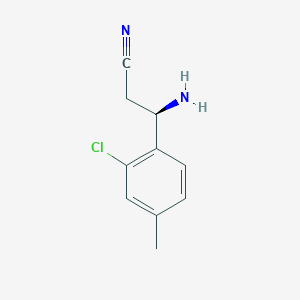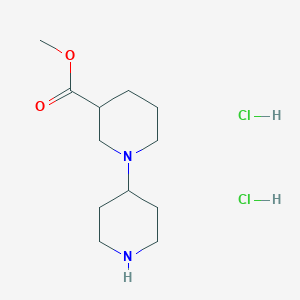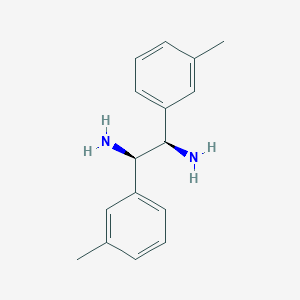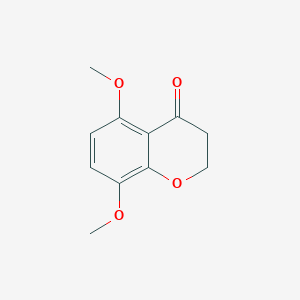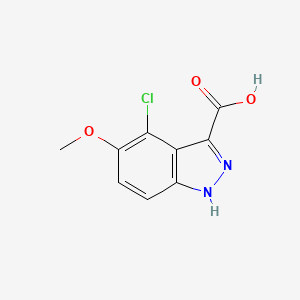
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-methoxy-1H-indazole with a carboxylating agent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include halogenation, methoxylation, and subsequent cyclization to form the indazole ring, followed by carboxylation. The process is optimized for scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding oxides under oxidative conditions.
Reduction: Reduction to form different derivatives.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential in therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
4-Chloro-5-methoxy-1-indanone: Shares structural similarities but differs in its functional groups and biological activities.
Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.
Uniqueness: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
Eigenschaften
Molekularformel |
C9H7ClN2O3 |
|---|---|
Molekulargewicht |
226.61 g/mol |
IUPAC-Name |
4-chloro-5-methoxy-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C9H7ClN2O3/c1-15-5-3-2-4-6(7(5)10)8(9(13)14)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14) |
InChI-Schlüssel |
DOQOICDFJNRSIX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C2=C(C=C1)NN=C2C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


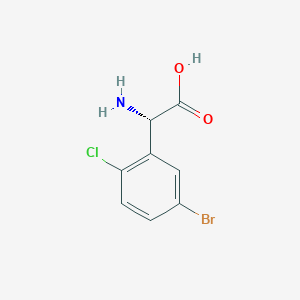


![3-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13034049.png)
![Benzyl 3-(benzoyloxy)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B13034072.png)
